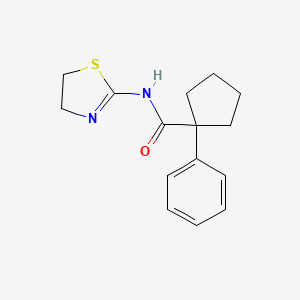

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide

Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide is a synthetic organic compound characterized by a cyclopentane ring substituted with a phenyl group at the 1-position and a carboxamide moiety linked to a 4,5-dihydrothiazole heterocycle. The dihydrothiazole (thiazoline) ring introduces partial unsaturation, distinguishing it from fully saturated or aromatic thiazole derivatives.

Properties

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c18-13(17-14-16-10-11-19-14)15(8-4-5-9-15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBAJUCRDHXJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NCCS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 1-phenylcyclopentanecarboxylic acid with 4,5-dihydro-1,3-thiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.

Biology: Biologically, this compound has shown promise in various assays, including antimicrobial and antifungal tests. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, the compound is being explored for its potential therapeutic effects. Studies have indicated its utility in treating conditions such as inflammation, pain, and microbial infections.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring plays a crucial role in binding to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Electronic Properties : Computational studies using tools like Multiwfn could reveal the dihydrothiazole’s electron density distribution, critical for understanding its interaction with biological targets .

- Crystallographic Data : Structural refinement via SHELX programs may clarify conformational preferences of the cyclopentane-carboxamide moiety, aiding in drug design .

- Pharmacopeial Relevance : Compounds like the target and its analogs are frequently cited in pharmacopeial standards, suggesting regulatory interest in their purity and stability profiles .

Biological Activity

Chemical Structure

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide is a compound that features a thiazole ring and a cyclopentane structure. The thiazole moiety is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Properties

Compounds containing thiazole rings have been documented to exhibit significant antimicrobial activity. This is attributed to their ability to inhibit bacterial growth and function through various mechanisms, including disruption of cell wall synthesis and interference with nucleic acid metabolism.

Anti-inflammatory Effects

Thiazole derivatives are also known for their anti-inflammatory properties. They can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators. This makes them candidates for treating conditions like arthritis and other inflammatory diseases.

Neuroprotective Potential

Some studies suggest that compounds similar to this compound may have neuroprotective effects. These effects could be due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems or reduce oxidative stress in neural tissues.

Case Studies and Research Findings

While specific case studies on this exact compound may not be available, research on thiazole derivatives provides insights into their potential applications:

- Antimicrobial Activity : A study demonstrated that thiazole derivatives exhibited potent antibacterial activity against various strains of bacteria, including resistant strains.

- Anti-inflammatory Mechanisms : Research indicated that thiazole compounds could inhibit the NF-kB pathway, leading to reduced expression of inflammatory cytokines in vitro.

- Neuroprotective Studies : In animal models of neurodegenerative diseases, thiazole derivatives showed promise in improving cognitive function and reducing neuroinflammation.

Data Table: Biological Activities of Thiazole Derivatives

| Activity Type | Example Compounds | Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | Various thiazole derivatives | Inhibition of cell wall synthesis | [Research Study 1] |

| Anti-inflammatory | Thiazole-based anti-inflammatory agents | Modulation of NF-kB pathway | [Research Study 2] |

| Neuroprotective | Thiazole derivatives | Reduction of oxidative stress | [Research Study 3] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.